2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the chlorophenyl and carbonyl chloride groups in this compound makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-chlorobenzaldehyde with 8-methylquinoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include quinoline alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Biology: It is used in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Agrochemicals: It is used in the development of pesticides and herbicides with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary depending on the specific derivative synthesized from this compound. For example, quinoline derivatives are known to target enzymes such as topoisomerases, kinases, and proteases, which play critical roles in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)quinoline-4-carbonyl chloride: Lacks the methyl group on the quinoline ring, which may affect its reactivity and biological activity.
8-Methylquinoline-4-carbonyl chloride: Lacks the chlorophenyl group, which may reduce its versatility as an intermediate for further functionalization.
2-(2-Chlorophenyl)-8-methylquinoline: Lacks the carbonyl chloride group, which limits its use in acylation reactions.
Uniqueness
2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of both the chlorophenyl and carbonyl chloride groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds with diverse structures and functions.
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-4-7-11-13(17(19)21)9-15(20-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHYLOUZCXBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201416 | |
Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-31-8 | |
Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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